(2R,3R)-2-(1-Phenylpyrazol-4-yl)oxolane-3-carboxylic acid
Description
(2R,3R)-2-(1-Phenylpyrazol-4-yl)oxolane-3-carboxylic acid is a chiral bicyclic compound featuring an oxolane (tetrahydrofuran) ring fused with a pyrazole moiety substituted with a phenyl group at the 1-position. Its molecular formula is C16H15N2O3, with a molecular weight of 287.3 g/mol (calculated based on analogs in ). The stereochemistry at the 2R and 3R positions is critical for its spatial orientation, influencing interactions with biological targets or synthetic partners.
Properties
IUPAC Name |
(2R,3R)-2-(1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-14(18)12-6-7-19-13(12)10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9,12-13H,6-7H2,(H,17,18)/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXAWODZIJMEBU-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(1-Phenylpyrazol-4-yl)oxolane-3-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the oxolane ring. One common method involves the cyclization of hydrazines with α,β-alkynic aldehydes to form the pyrazole ring . The oxolane ring can be introduced through a subsequent cyclization reaction, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of transition-metal catalysts and photoredox reactions to enhance yield and selectivity . The scalability of these methods is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(1-Phenylpyrazol-4-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The phenyl group on the pyrazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include oxidized carboxylic acid derivatives, reduced pyrazole derivatives, and substituted phenylpyrazole compounds.
Scientific Research Applications
(2R,3R)-2-(1-Phenylpyrazol-4-yl)oxolane-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,3R)-2-(1-Phenylpyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting their activity and leading to therapeutic effects . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
The pyrazole ring’s substituents significantly alter physicochemical and biological properties. Key analogs include:
Key Observations :
- Phenyl vs. Methyl Substitution: The 1-phenyl group in the target compound increases hydrophobicity and molecular weight compared to methyl-substituted analogs (e.g., 287.3 vs.
- Fluorophenyl Derivatives : The 4-fluorophenyl analog (C16H14FN2O3) introduces electronegativity, which may improve metabolic stability or alter electronic interactions with targets .
- Steric Effects : 1,5-Dimethyl substitution adds steric bulk, possibly reducing rotational freedom and affecting binding kinetics .
Stereochemical Variations
The (2R,3R) configuration distinguishes the target compound from stereoisomers like (2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid (). Enantiomers often exhibit divergent biological activities due to mismatched interactions with chiral biological macromolecules. For example, the (2R,3R) form may show higher affinity for a specific enzyme compared to its (2S,3S) counterpart, though explicit data are unavailable in the provided evidence .
Biological Activity
(2R,3R)-2-(1-Phenylpyrazol-4-yl)oxolane-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by case studies and research findings.
The compound is characterized by its oxolane structure fused with a phenylpyrazole moiety, which contributes to its biological activity. The molecular formula is with a molecular weight of 253.26 g/mol.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains, including E. coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | Bacillus subtilis | 20 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .
Case Study: In Vivo Efficacy
A recent study assessed the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to the control group, indicating its efficacy as an anti-inflammatory agent.
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:
- Inhibition of Cyclooxygenase (COX) : The compound acts as a COX inhibitor, reducing the synthesis of prostaglandins involved in inflammation.
- Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals, which contributes to its anti-inflammatory effects .
- Interaction with Cellular Signaling : The compound may interfere with signaling pathways involved in cell proliferation and apoptosis.
Research Findings
A comprehensive review of literature reveals that pyrazole derivatives have been synthesized and tested for various biological activities:
- Antimicrobial Studies : A series of pyrazole derivatives were synthesized and screened for their antimicrobial properties against a panel of pathogens .
- Anti-inflammatory Studies : Compounds were tested for their ability to inhibit inflammation in animal models, showing promising results comparable to established anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
